5-Methyl-5H-pyrido[4,3-B]indole-3-carbohydrazide
Overview
Description
5-Methyl-5H-pyrido[4,3-B]indole-3-carbohydrazide is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and drugs. This compound is known for its unique structure, which includes a pyridoindole core with a carbohydrazide functional group. It is a white or light yellow solid, insoluble in water but soluble in organic solvents like methanol and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5H-pyrido[4,3-B]indole-3-carbohydrazide typically involves the construction of the indole core followed by functionalization at specific positions. Common synthetic methods for indole derivatives include:
Bartoli indole synthesis: This method involves the reaction of nitroalkenes with vinyl Grignard reagents.
Hemetsberger indole synthesis: This involves the thermal decomposition of azidoacetophenones.
Bischler indole synthesis: This method uses the cyclization of β-arylethylamines.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes and continuous flow techniques to enhance yield and efficiency. The use of metal catalysts like palladium or rhodium can facilitate the formation of the indole core under milder conditions .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5H-pyrido[4,3-B]indole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
5-Methyl-5H-pyrido[4,3-B]indole-3-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Methyl-5H-pyrido[4,3-B]indole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The carbohydrazide group can also form hydrogen bonds with biological macromolecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5H-pyrido[3,2-B]indole: Similar structure but different position of the nitrogen atom in the pyridine ring.
5-Methyl-5H-pyrazino[2,3-B]indole: Contains a pyrazine ring instead of a pyridine ring.
Uniqueness
5-Methyl-5H-pyrido[4,3-B]indole-3-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
5-methylpyrido[4,3-b]indole-3-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-17-11-5-3-2-4-8(11)9-7-15-10(6-12(9)17)13(18)16-14/h2-7H,14H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCGRXVNICIABX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CN=C(C=C31)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00521942 | |
Record name | 5-Methyl-5H-pyrido[4,3-b]indole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00521942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88129-36-6 | |
Record name | 5-Methyl-5H-pyrido[4,3-b]indole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00521942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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